molecular formula C3H2F7NO2S B12931971 1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonamide

1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonamide

Cat. No.: B12931971
M. Wt: 249.11 g/mol
InChI Key: HNAJZEMWBZNQPL-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonamide is a fluorinated organic compound known for its unique chemical properties. It is a colorless, odorless compound that is often used in various industrial and scientific applications due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonamide typically involves the fluorination of propane derivatives. One common method is the reaction of heptafluoropropane with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced fluorination techniques and equipment ensures that the compound is produced efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different fluorinated products.

    Reduction: Reduction reactions can be used to modify the fluorine content of the compound.

    Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher fluorinated compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving fluorinated compounds and their biological interactions.

    Medicine: Investigated for potential use in pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of specialized materials and as a component in fire suppression systems.

Mechanism of Action

The mechanism of action of 1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorinated properties but different functional groups.

    2-Bromo-1,1,1,2,3,3,3-heptafluoropropane: Another fluorinated compound with bromine substitution.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with distinct chemical properties.

Uniqueness

1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonamide is unique due to its sulfonamide functional group, which imparts specific reactivity and stability. This makes it particularly useful in applications where other fluorinated compounds may not be suitable.

Properties

Molecular Formula

C3H2F7NO2S

Molecular Weight

249.11 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropane-2-sulfonamide

InChI

InChI=1S/C3H2F7NO2S/c4-1(2(5,6)7,3(8,9)10)14(11,12)13/h(H2,11,12,13)

InChI Key

HNAJZEMWBZNQPL-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(F)S(=O)(=O)N

Origin of Product

United States

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